molecular formula C13H14O B038368 5-Ethoxy-5H-benzocycloheptene CAS No. 112270-51-6

5-Ethoxy-5H-benzocycloheptene

Cat. No.: B038368
CAS No.: 112270-51-6
M. Wt: 186.25 g/mol
InChI Key: DUZMKNIYALAIRZ-UHFFFAOYSA-N
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Description

5-Ethoxy-5H-benzo7annulene is a chemical compound that belongs to the class of benzoannulenes These compounds are characterized by their unique ring structures, which can exhibit interesting chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-5H-benzo7annulene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of ethoxy-substituted precursors that undergo cyclization reactions in the presence of catalysts or under thermal conditions. The reaction conditions, such as temperature, solvent, and catalyst, can significantly affect the yield and purity of the final product.

Industrial Production Methods

Industrial production of 5-Ethoxy-5H-benzo7annulene may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The choice of starting materials and reaction parameters is crucial for the cost-effective and sustainable production of this compound.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-5H-benzo7annulene can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the benzoannulene core or the ethoxy group, leading to different products.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxy group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the benzoannulene core.

Scientific Research Applications

5-Ethoxy-5H-benzo7annulene has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: Its derivatives can be studied for their biological activities and potential therapeutic applications.

    Medicine: Research into its pharmacological properties may lead to the development of new drugs.

    Industry: It can be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-Ethoxy-5H-benzo7annulene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethoxy group can influence its binding affinity and specificity, affecting the overall biological response. In chemical reactions, the benzoannulene core can participate in various transformations, driven by the electronic and steric effects of the ethoxy group.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dihydro-5H-benzo7annulene : This compound shares a similar core structure but lacks the ethoxy group.
  • Substituted benzoannulenes : Compounds with different substituents on the benzoannulene core can exhibit varying reactivities and properties.

Uniqueness

5-Ethoxy-5H-benzo7annulene is unique due to the presence of the ethoxy group, which can significantly influence its chemical behavior and potential applications. This substituent can enhance its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

5-ethoxy-5H-benzo[7]annulene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O/c1-2-14-13-10-6-4-8-11-7-3-5-9-12(11)13/h3-10,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZMKNIYALAIRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C=CC=CC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00554412
Record name 5-Ethoxy-5H-benzo[7]annulene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00554412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112270-51-6
Record name 5-Ethoxy-5H-benzo[7]annulene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00554412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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